molecular formula C20H23ClN4O B2799102 3-chloro-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide CAS No. 2034350-81-5

3-chloro-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

Cat. No. B2799102
M. Wt: 370.88
InChI Key: CKOKRTBWCIUXDP-UHFFFAOYSA-N
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Description

“3-chloro-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structural component in many pharmaceutical drugs . The compound also contains a piperidine ring, which is a common motif in many natural products and pharmaceuticals, and a tetrahydrocinnoline group, which is a type of heterocyclic compound.

Scientific Research Applications

Synthesis and Bioactivity of Novel Benzamides

Research has focused on the synthesis of novel benzamide derivatives and their metal complexes to explore their bioactivity, particularly their antibacterial properties. A study by Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity against various bacterial strains, finding copper complexes exhibited better activities compared to free ligands and standard antibiotics against certain bacteria (Khatiwora et al., 2013).

Development of Serotonin 4 Receptor Agonists

Sonda et al. (2003) designed and synthesized a series of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists, aimed at enhancing gastrointestinal motility. This research highlights the pharmaceutical application of benzamide derivatives in developing drugs to improve gastrointestinal functions (Sonda et al., 2003).

Exploration of CCR5 Antagonists

Studies by Cheng De-ju (2014) and H. Bi (2014) focused on the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and related compounds as novel non-peptide CCR5 antagonists, indicating the potential application in treating conditions mediated by the CCR5 receptor, such as HIV infection (Cheng De-ju, 2014); (H. Bi, 2014).

Antibacterial and Antipsychotic Potential

Research on benzamide derivatives has also explored their antimicrobial and antipsychotic potential. Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents by examining their binding to dopamine and serotonin receptors and their in vivo activities (Norman et al., 1996).

properties

IUPAC Name

3-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c21-16-6-3-5-15(12-16)20(26)22-17-8-10-25(11-9-17)19-13-14-4-1-2-7-18(14)23-24-19/h3,5-6,12-13,17H,1-2,4,7-11H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOKRTBWCIUXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide

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